2-Cyanocyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanocyclopropanecarboxylic acid is an organic compound with the molecular formula C5H5NO2 It is a derivative of cyclopropane, characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanocyclopropanecarboxylic acid typically involves the cyclopropanation of 2-cyano-3-arylacrylates using carbohydrate-based crown ethers as phase transfer catalysts. This method allows for the enantioselective formation of highly functionalized cyclopropane derivatives under mild reaction conditions . Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using readily available reagents and catalysts. The Michael-initiated ring closure (MIRC) reaction strategy is particularly useful for this purpose, as it allows for the efficient synthesis of cyclopropane derivatives with multiple electron-withdrawing groups .
Chemical Reactions Analysis
Types of Reactions
2-Cyanocyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve mild temperatures and solvents such as dimethylformamide (DMF) or acetonitrile .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce amine derivatives. Substitution reactions can result in a variety of functionalized cyclopropane compounds.
Scientific Research Applications
2-Cyanocyclopropanecarboxylic acid has a wide range of scientific research applications, including:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for biochemical reactions.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyanocyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Cyanocyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-Cyano-1-cyclopropanecarboxylic acid: This compound has a similar structure but differs in the position of the cyano group.
Cyclopropane-1,1-dicarboxylic acid: This compound contains two carboxylic acid groups instead of one cyano and one carboxylic acid group.
2-Cyano-3,3-diphenylacrylic acid: This compound features a cyano group and a carboxylic acid group attached to a different carbon framework.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyanocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCBCXRMDAOFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.